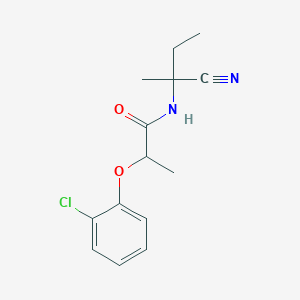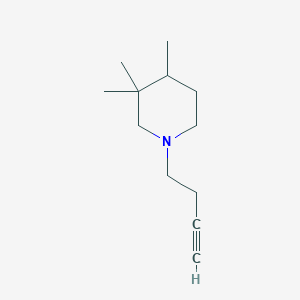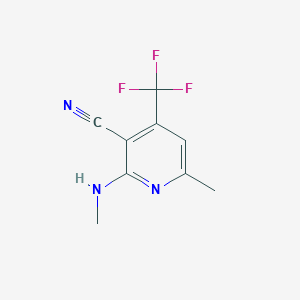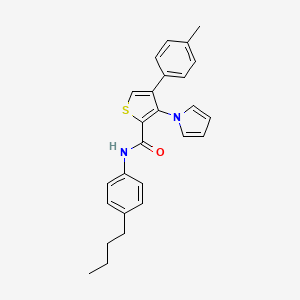
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a selective antagonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of a co-agonist such as glycine or D-serine. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide binds to the glycine site of the NMDA receptor and prevents its activation, thereby reducing the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis.
実験室実験の利点と制限
One of the major advantages of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is its relatively short half-life, which requires frequent dosing in experiments.
将来の方向性
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. One area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is its role in synaptic plasticity and learning and memory processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide to optimize its use in lab experiments.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide involves the reaction of 2-chlorophenol with 1-cyano-1-methylpropan-2-ol in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoyl chloride to form 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a relatively simple process and can be achieved through a one-pot reaction.
科学的研究の応用
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been extensively studied for its potential applications in research. One of the major areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that NMDA receptors play a crucial role in the pathogenesis of these diseases, and 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have neuroprotective effects in animal models of these diseases.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyanobutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-4-14(3,9-16)17-13(18)10(2)19-12-8-6-5-7-11(12)15/h5-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMYWOCGNVEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)


![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/no-structure.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)

